3-(benzoylamino)-N-propylbenzamide
Overview
Description
3-(benzoylamino)-N-propylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HDAC Inhibition for Cancer Therapy
One significant application of benzoylamino derivatives is in the development of histone deacetylase (HDAC) inhibitors, which have shown potential in cancer therapy. For instance, novel N-acylhydrazone derivatives have been designed as potent HDAC 6/8 dual inhibitors, demonstrating increased levels of α-tubulin acetylation and affecting cell migration. These compounds, including specific N-acylhydrazone derivatives, induced cell cycle arrest and apoptosis through caspase 3/7 activation, suggesting HDAC6/8 as promising targets for molecular therapies against cancer (Rodrigues et al., 2016).
Chemical Synthesis and Cyclization
Benzoylamino compounds are also pivotal in synthetic organic chemistry. For example, 2-(Substituted benzoylamino)benzamides have been utilized in the synthesis of quinazolin-4-one and quinazolin-4-thione derivatives, with studies revealing the kinetics and mechanisms of their base-catalyzed cyclization. This research provides valuable insights into the synthesis of complex heterocyclic compounds, which are important in drug development and materials science (Hanusek et al., 2002).
Anticholinesterase Activity
Another application is in the exploration of benzoylamino compounds for their anticholinesterase activity. C-2 N-substituted anthranilamide derivatives, for example, have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Such compounds could have therapeutic applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Sarfraz et al., 2019).
Melanoma Imaging and Therapy
Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for their melanoma uptake, demonstrating potential in melanoma imaging and therapy. Studies have identified compounds with significantly high melanoma uptake and tissue selectivity, offering potential advancements in the detection and treatment of melanoma metastases (Eisenhut et al., 2000).
Properties
IUPAC Name |
3-benzamido-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-11-18-16(20)14-9-6-10-15(12-14)19-17(21)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJHRNGQIVPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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